2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound may interact with palladium catalysts or other components involved in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Result of Action
Its potential use in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl group. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(2,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with different fluorine substitution pattern, leading to different reactivity and applications.
2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid: Chlorine atoms instead of fluorine, resulting in different chemical properties and biological activities.
2-(2,6-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid: Methyl groups instead of fluorine, affecting the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-4-7(16-9)10(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOWNXSECHVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(S2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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